ML348

Description

Propriétés

IUPAC Name |

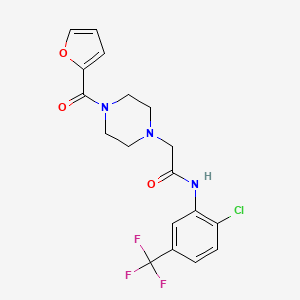

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF3N3O3/c19-13-4-3-12(18(20,21)22)10-14(13)23-16(26)11-24-5-7-25(8-6-24)17(27)15-2-1-9-28-15/h1-4,9-10H,5-8,11H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKNHBBDOIMFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899713-86-1 | |

| Record name | 899713-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ML348 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of ML348

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML348 is a potent, selective, and reversible inhibitor of Acyl-Protein Thioesterase 1 (APT1), an enzyme also known as Lysophospholipase 1 (LYPLA1).[1][2][3] APT1 is a serine hydrolase responsible for depalmitoylation, a critical post-translational modification that removes palmitate groups from cysteine residues on substrate proteins.[4] By inhibiting APT1, ML348 effectively increases the levels of protein S-palmitoylation, thereby modulating the trafficking, membrane localization, and signaling of key proteins.[1][4] This guide provides a detailed overview of the molecular mechanism, quantitative activity, biological impact, and experimental protocols used to characterize ML348.

Molecular Mechanism of Action

ML348 functions as a competitive inhibitor of APT1.[3] Its mechanism has been elucidated through high-resolution co-crystal structures, which reveal how it achieves its potency and selectivity.[4][5]

The enzyme APT1 possesses a catalytic triad within its active site. Structural analysis shows that ML348 binds directly in this active site, occupying a putative acyl-binding region.[4] A key interaction involves the trifluoromethyl group of ML348, which is positioned directly above the catalytic triad, effectively blocking substrate access and preventing the hydrolysis of palmitate from target proteins.[4][5] This distinct binding conformation within the hydrophobic channel of APT1 is crucial for its inhibitory effect.[5]

The selectivity of ML348 for APT1 over the closely related isoform APT2 is achieved through subtle but critical differences in the active sites of the two enzymes. While ML348 fits snugly into the APT1 active site, reciprocal mutagenesis and activity profiling have identified specific residues surrounding the active site that act as gatekeepers, limiting access and/or inducing a less favorable binding conformation in APT2.[4]

Quantitative Data Summary

ML348 exhibits high potency for APT1 (LYPLA1) and significant selectivity over APT2 (LYPLA2). The key quantitative metrics for its activity are summarized below.

| Parameter | Target | Value | Reference |

| IC₅₀ | APT1 / LYPLA1 | 210 nM | [2][6] |

| Kᵢ | APT1 | 280 nM | [1] |

| Kᵢ | APT2 | >10 µM | [1] |

| Selectivity | LYPLA1 vs. LYPLA2 | 14-fold | [6] |

Biological Function and Signaling Pathways

The primary biological function of ML348 is the modulation of the S-palmitoylation cycle. This cycle is a dynamic, reversible process crucial for cellular function.

-

Palmitoylation: Protein Acyl Transferases (PATs) attach a 16-carbon palmitic acid to cysteine residues of a protein. This modification increases the protein's hydrophobicity, often directing it to cellular membranes.

-

Depalmitoylation: Acyl-Protein Thioesterases (APTs), such as APT1, remove the palmitate group, allowing the protein to translocate away from the membrane.

This dynamic cycle controls the subcellular localization and, consequently, the function of hundreds of proteins, including signaling molecules like Ras.[4] By inhibiting APT1, ML348 disrupts the "off" signal (depalmitoylation), leading to the accumulation of palmitoylated proteins at membranes. This has significant downstream effects. For instance, in the context of Huntington's disease (HD), ML348-mediated inhibition of APT1 increases the palmitoylation and trafficking of Brain-Derived Neurotrophic Factor (BDNF), restoring axonal transport and reversing neuropathology in mouse models.[1]

Experimental Protocols

The characterization of ML348 involved several key experimental methodologies to determine its potency, selectivity, and mechanism of action.

Competitive Activity-Based Protein Profiling (ABPP)

This assay was used to determine the potency and selectivity of ML348 against serine hydrolases in a complex proteome.

-

Objective: To measure the ability of ML348 to inhibit APT1/LYPLA1 activity.

-

Methodology:

-

Preparation: Soluble proteome (e.g., from HEK293T cells) is prepared at a concentration of 1 mg/ml in a buffer like DPBS.[7]

-

Inhibition: Aliquots of the proteome (50 μL) are incubated with varying concentrations of ML348 (typically from a 50x stock in DMSO) for 30 minutes at 37°C.[7] A DMSO-only control is included.

-

Probing: A serine hydrolase-specific activity-based probe, such as fluorophosphonate-PEG-rhodamine (FP-PEG-Rh), is added to a final concentration of 5 μM. The mixture is incubated for another 30 minutes at room temperature.[7] This probe covalently binds to the active site of serine hydrolases that were not blocked by the inhibitor.

-

Analysis: The reaction is quenched with SDS-PAGE loading buffer. The proteins are separated by SDS-PAGE, and the gel is visualized using an in-gel fluorescent scanner.

-

Quantification: The inhibitory potency (IC₅₀) is determined by measuring the integrated optical density of the fluorescent band corresponding to LYPLA1 relative to the DMSO control.[7]

-

Reversibility Assay via Gel Filtration

This assay distinguishes between reversible and irreversible (covalent) inhibitors.

-

Objective: To confirm that ML348 is a reversible inhibitor of APT1.

-

Methodology:

-

Incubation: A complex proteome (e.g., 2 mL of 1 mg/ml) is incubated with a high concentration of ML348 (e.g., 10-20 μM) for 30 minutes at 37°C.[7][8]

-

Separation: An aliquot is taken, and the remaining sample is passed over a Sephadex G-25M size-exclusion chromatography column.[7][8] This step separates the small molecule inhibitor (ML348) from the much larger proteins.

-

Probing: Aliquots taken before and after the gel filtration are reacted with the FP-PEG-Rh activity-based probe.

-

Analysis: Samples are analyzed by SDS-PAGE and in-gel fluorescence. If the inhibitor is reversible, its removal by gel filtration will restore the enzyme's activity, resulting in a bright fluorescent band for the post-filtration sample, similar to the DMSO control. An irreversible inhibitor would remain bound, and the band would remain dark.[7][8]

-

Cell Viability Assay

This is performed to assess the cytotoxicity of the compound.

-

Objective: To determine if ML348 is toxic to cells at its effective concentrations.

-

Methodology:

-

Cell Plating: HEK293T cells are seeded in a 96-well plate (e.g., 15,000 cells/well) and incubated for 24 hours.[7]

-

Treatment: The culture medium is replaced, and cells are treated with various concentrations of ML348 for an extended period (e.g., 48 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as the WST-1 assay, which measures the metabolic activity of viable cells.[7] The absorbance is read on a plate reader.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ML348 - Badrilla [badrilla.com]

- 4. Molecular Mechanism for Isoform-Selective Inhibition of Acyl Protein Thioesterases 1 and 2 (APT1 and APT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML348: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Selective Acyl-Protein Thioesterase 1 (APT1) Inhibitor

Abstract

ML348 is a potent, selective, and reversible small molecule inhibitor of Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1). This enzyme plays a crucial role in the post-translational modification of proteins through the removal of palmitate groups from cysteine residues, a process known as depalmitoylation. Dysregulation of protein palmitoylation has been implicated in a variety of diseases, including Huntington's disease and certain cancers. ML348 has emerged as a valuable chemical probe to investigate the biological functions of APT1 and as a potential therapeutic lead. This technical guide provides a comprehensive overview of ML348, including its mechanism of action, quantitative biochemical and pharmacological data, detailed experimental protocols, and key signaling pathways.

Core Compound Properties

ML348, with the chemical name N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide, is a piperazine acetamide derivative.

| Property | Value | Reference |

| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | [1] |

| Molecular Formula | C₁₈H₁₇ClF₃N₃O₃ | [1] |

| Molecular Weight | 415.79 g/mol | [1] |

| CAS Number | 899713-86-1 | [1] |

| Synonyms | GNF-Pf-1127 | [2] |

Mechanism of Action

ML348 functions as a selective and reversible inhibitor of APT1. Protein palmitoylation is a dynamic process where fatty acid chains, typically palmitate, are attached to cysteine residues of proteins via a thioester linkage. This modification influences protein trafficking, localization, and function. The reverse reaction, depalmitoylation, is catalyzed by acyl-protein thioesterases, with APT1 being a key enzyme in this process.

By inhibiting APT1, ML348 prevents the removal of palmitate from substrate proteins, thereby increasing their palmitoylation status. This modulation of the palmitoylation cycle can have significant downstream effects on various cellular signaling pathways.

Signaling Pathway of APT1 Inhibition by ML348

The following diagram illustrates the role of APT1 in the palmitoylation cycle and the inhibitory effect of ML348.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of ML348

| Parameter | Target | Value | Assay Type | Reference |

| IC₅₀ | LYPLA1 (APT1) | 210 nM | Competitive ABPP | [2] |

| Kᵢ | APT1 | 280 nM | N/A | [3] |

| Selectivity | APT2 | >10 µM | N/A | [3] |

Table 2: Pharmacokinetic Parameters of ML348 in Mice

| Parameter | Route | Dose | Value | Unit | Reference |

| Brain Penetration | IP | 2 mg/kg | [Brain]/[Plasma] ratio = 0.8 at 30 min | - | [4] |

| In Vivo Inhibition | IP | 50 mg/kg | Potent and selective inhibition in heart, kidney, and lung | - | [2] |

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency and selectivity of ML348 against APT1 in a complex biological sample.

Materials:

-

Proteome lysate (e.g., mouse brain lysate)

-

ML348 stock solution (in DMSO)

-

Activity-based probe (ABP) specific for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Protocol:

-

Prepare serial dilutions of ML348 in DMSO.

-

Incubate the proteome lysate with varying concentrations of ML348 (or DMSO as a vehicle control) for 30 minutes at 37°C.

-

Add the activity-based probe (e.g., FP-Rh at a final concentration of 1 µM) to each sample and incubate for another 30 minutes at room temperature.

-

Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the band corresponding to APT1 will decrease with increasing concentrations of ML348.

-

Quantify the band intensities to determine the IC₅₀ value.

Workflow for Competitive ABPP

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of ML348 on cultured cells.

Materials:

-

Cultured cells (e.g., primary cortical neurons)

-

96-well plates

-

ML348 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of ML348 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Studies in Mice

These studies are conducted to evaluate the pharmacokinetic properties and efficacy of ML348 in a living organism.

Materials:

-

ML348

-

Vehicle solution (e.g., a mixture of DMSO, Tween 80, and saline)

-

Mice (e.g., wild-type or a disease model such as Huntington's disease knock-in mice)

-

Equipment for intraperitoneal (IP) injection

-

Blood collection supplies

-

Tissue homogenization equipment

-

LC-MS/MS for compound quantification

Protocol for Pharmacokinetic Analysis:

-

Prepare a formulation of ML348 in a suitable vehicle.

-

Administer a single dose of ML348 to the mice via intraperitoneal injection (e.g., 2 mg/kg).

-

At various time points post-injection (e.g., 30, 60, 180 minutes), collect blood samples and brain tissue.

-

Process the blood to obtain plasma.

-

Homogenize the brain tissue.

-

Extract ML348 from the plasma and brain homogenates.

-

Quantify the concentration of ML348 in each sample using LC-MS/MS.

-

Calculate pharmacokinetic parameters such as the brain-to-plasma concentration ratio.

Biological Applications and Findings

Huntington's Disease

ML348 has shown significant therapeutic potential in preclinical models of Huntington's disease (HD). In HD, the mutant huntingtin protein (mHTT) disrupts various cellular processes, including the trafficking of Brain-Derived Neurotrophic Factor (BDNF). Palmitoylation is crucial for proper BDNF trafficking.

Studies have demonstrated that ML348 can:

-

Increase brain palmitoylation levels in HD mice.[4]

-

Restore axonal transport and synapse homeostasis.[4]

-

Increase BDNF trafficking in human HD induced pluripotent stem cell-derived cortical neurons.[4]

-

Reverse neuropathology, locomotor deficits, and anxiety-like behaviors in HD knock-in mice.[3][4]

-

Cross the blood-brain barrier efficiently.[4]

Cancer

The palmitoylation cycle is also critical for the function and localization of many oncoproteins, such as Ras. By inhibiting depalmitoylation, ML348 can potentially disrupt the signaling of these proteins. However, studies in NRAS mutant melanoma cells have shown that ML348, at concentrations limited by its solubility, did not significantly affect cell viability or downstream signaling through ERK and AKT.[5] This suggests that the therapeutic potential of APT1 inhibition may be context-dependent in cancer.

Synthesis

Toxicity

In vitro studies on wild-type primary cortical neurons have shown no overt toxicity for ML348 at concentrations up to 10 µM for 50 hours.[4] Furthermore, daily treatment of cortical neurons with 1 µM ML348 for 10 days did not reveal any toxic effects in an MTT assay, nor did it cause morphological changes.[4] In vivo studies in mice for Huntington's disease models have also indicated that ML348 is well-tolerated and does not produce overt toxicity at effective doses.[4] A broader toxicological profile, including parameters like LD50, has not been extensively reported in the reviewed literature.

Conclusion

ML348 is a powerful and selective tool for studying the role of APT1 and the dynamics of protein palmitoylation. Its demonstrated efficacy in preclinical models of Huntington's disease highlights its therapeutic potential. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their investigation and application of this promising compound. Further research is warranted to fully elucidate its therapeutic applications and safety profile.

References

- 1. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 4. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to ML348: A Selective LYPLA1 Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a critical post-translational modification that governs the trafficking, membrane localization, and function of a multitude of proteins.[1][2] This dynamic process is regulated by the interplay between protein acyltransferases (PATs) and acyl-protein thioesterases (APTs). Lysophospholipase 1 (LYPLA1), also known as Acyl-Protein Thioesterase 1 (APT1), is a key cytosolic enzyme responsible for depalmitoylation, removing acyl groups from substrate proteins and thereby modulating critical signaling pathways.[3][4] Substrates of LYPLA1 include oncogenic proteins like HRAS and trimeric G alpha proteins, making it a significant target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.[1][5][6]

This guide provides a comprehensive technical overview of ML348, a potent, selective, and reversible small-molecule inhibitor of LYPLA1.[7][8] Developed through the NIH Molecular Libraries Program, ML348 serves as an invaluable chemical probe for elucidating the biological functions of LYPLA1 and exploring its therapeutic potential.[1][2] We will detail its quantitative characteristics, mechanism of action, the signaling pathways it modulates, and the experimental protocols used for its characterization.

ML348: Core Compound Information

-

Synonyms: GNF-Pf-1127[7]

-

CAS Number: 899713-86-1[8]

-

Molecular Formula: C₁₈H₁₇ClF₃N₃O₃[8]

-

Molecular Weight: 415.79 g/mol [8]

Data Presentation: Quantitative Profile of ML348

The efficacy and selectivity of ML348 have been quantified through various biochemical and cellular assays. The following tables summarize the key data points.

| Parameter | Target | Value | Reference |

| IC₅₀ | LYPLA1 / APT1 | 210 nM | [7][8] |

| Kᵢ | LYPLA1 / APT1 | 280 nM | [9][10] |

| Kᵢ | LYPLA2 / APT2 | >10 µM | [9][10] |

| Fold Selectivity | LYPLA1 vs. LYPLA2 | 14-fold | [8] |

| Selectivity Profile | Other Serine Hydrolases | Selective over a panel of ~30 other serine hydrolases | [2][8] |

| Context | Method | Effective Concentration / Dose | Outcome | Reference |

| In Situ (Cultured Cells) | Competitive ABPP | 5 µM (3 hours) | Selective inhibition of LYPLA1 | [7] |

| In Vivo (Mice) | Intraperitoneal (i.p.) | 50 mg/kg (3 hours) | Potent and selective inhibition of LYPLA1 in heart, kidney, and lung | [7][11] |

| In Vivo (HD Mouse Model) | Intraperitoneal (i.p.) | 0.3 mg/kg - 2 mg/kg | Crosses blood-brain barrier, increases brain palmitoylation, and reverses neuropathology | [9][12] |

Mechanism of Action

ML348 functions as a potent and selective reversible inhibitor of LYPLA1.[7][8] The molecular basis for its inhibitory activity and selectivity has been elucidated through high-resolution co-crystal structures.

The structure of human LYPLA1 (APT1) in complex with ML348, resolved at 1.55 Å, reveals that the inhibitor binds within the enzyme's active site.[13] ML348 positions itself directly above the catalytic triad (Ser119, Asp174, His208), effectively occluding the substrate-binding channel.[5][13] This hydrophobic channel is normally occupied by the acyl chain of a palmitoylated protein substrate. The inhibitor's specific interactions and conformation within this pocket are crucial for its potent inhibition. Selectivity over the closely related LYPLA2 isoform is achieved through differential interactions with non-conserved residues lining a flexible loop region near the active site.[13]

LYPLA1 Signaling Pathways and Modulation by ML348

LYPLA1 is a central regulator of the dynamic palmitoylation cycle, which is essential for proper protein function. This cycle involves the addition of palmitate by Protein Acyl Transferases (PATs), typically at the Golgi apparatus, and its removal by Acyl-Protein Thioesterases like LYPLA1 in the cytosol or at other membranes.[14] This process controls the membrane association, trafficking, and signaling activity of numerous proteins, including the small GTPase HRAS.[1][2]

By catalyzing depalmitoylation, LYPLA1 promotes the dissociation of proteins from the membrane, leading to their inactivation or translocation.[3] Inhibition of LYPLA1 by ML348 traps substrates in their palmitoylated, membrane-associated state, thereby prolonging their signaling activity. This has profound effects on downstream pathways, such as the MAPK/ERK cascade, which is regulated by Ras.[6][15]

Experimental Protocols

The characterization of ML348 involved a suite of specialized biochemical and cell-based assays. The methodologies for the key experiments are detailed below.

Protocol 1: In Vitro Potency and Selectivity (Competitive ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess enzyme activity directly in complex proteomes. A competitive ABPP format was used to discover and characterize ML348.[2]

Methodology:

-

Proteome Preparation: Soluble proteomes are prepared from cells (e.g., HEK293T) or tissues by homogenization and ultracentrifugation.[16]

-

Inhibitor Incubation: Aliquots of the proteome (typically 1 mg/mL) are incubated with varying concentrations of ML348 (or DMSO as a vehicle control) for 30 minutes at room temperature to allow for target binding.[17]

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the proteome and incubated for another 30 minutes.[17] This probe covalently binds to the active site of serine hydrolases.

-

Analysis: The reaction is quenched with SDS-PAGE loading buffer. Proteins are separated by size using SDS-PAGE.

-

Visualization: The gel is scanned using a fluorescence scanner. The intensity of the band corresponding to LYPLA1 (and other serine hydrolases) is quantified. Inhibition by ML348 results in a dose-dependent decrease in the fluorescence signal for LYPLA1 as the probe is prevented from binding.[16]

-

IC₅₀ Determination: The band intensities are plotted against the inhibitor concentration to calculate the IC₅₀ value.

Protocol 2: Determination of Reversible Inhibition (Gel Filtration Assay)

To confirm that ML348 is a reversible inhibitor, a gel filtration assay is employed to separate the small-molecule inhibitor from the target enzyme after an initial incubation period.[2]

Methodology:

-

Incubation: A complex proteome is incubated with ML348 at a concentration sufficient to achieve significant target inhibition (e.g., 10x IC₅₀).[2]

-

Separation: The mixture is passed over a desalting or gel filtration column (e.g., Sephadex G-25M). The large protein molecules, including LYPLA1, elute in the void volume, while the small ML348 molecules are retained and elute later.[2]

-

Probe Labeling: The protein-containing eluate is then incubated with the FP-Rh activity-based probe.

-

Analysis: The sample is analyzed by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.

-

Interpretation: If ML348 is a reversible inhibitor, it will dissociate from LYPLA1 during gel filtration. The subsequently added FP-Rh probe will then be able to label the now-unoccupied active site, resulting in a strong fluorescent signal. If it were irreversible, the active site would remain blocked, and no signal would be recovered.

Protocol 3: In Situ Target Engagement (Competitive ABPP-SILAC)

To confirm that ML348 engages LYPLA1 in living cells, a quantitative mass spectrometry-based competitive ABPP method using Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is used.[2]

Methodology:

-

SILAC Labeling: Two populations of cells (e.g., HEK293T) are cultured for several passages in media containing either normal ('light') amino acids (L-Arg, L-Lys) or stable isotope-labeled ('heavy') versions ([¹³C₆¹⁵N₄]-L-Arg, [¹³C₆¹⁵N₂]-L-Lys).[16]

-

Cell Treatment: The 'light' cell population is treated with ML348 (e.g., 5 µM for 3 hours), while the 'heavy' population is treated with DMSO vehicle control.[16]

-

Lysis and Proteome Mixing: The cells are harvested, lysed, and the 'light' and 'heavy' proteomes are mixed in a 1:1 ratio.

-

Probe Reaction: The combined proteome is reacted with an alkyne-functionalized activity-based probe.

-

Click Chemistry: A reporter tag (e.g., TEV-biotin-azide) is attached to the probe-labeled enzymes via copper-catalyzed azide-alkyne cycloaddition ('click chemistry').

-

Enrichment and Digestion: Biotinylated proteins are enriched on streptavidin beads, and then digested into peptides (e.g., with trypsin).

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: The relative abundance of 'light' vs. 'heavy' peptides from LYPLA1 (and other probe-labeled proteins) is determined. A low light/heavy ratio for LYPLA1 peptides indicates successful target engagement by ML348 in the treated cells.[2]

Conclusion

ML348 is a well-characterized, potent, and selective chemical probe for the acyl-protein thioesterase LYPLA1. Its reversible mechanism of action and demonstrated activity in vitro, in situ, and in vivo make it an indispensable tool for the scientific community.[2] By enabling the acute and specific inhibition of LYPLA1, ML348 facilitates the interrogation of the dynamic palmitoylation cycle and its role in health and disease. Its successful application in models of Huntington's disease highlights its potential as a lead compound for therapeutic development, providing a clear path for further investigation into the druggability of LYPLA1.[9][12] This guide provides the core data and methodologies to empower researchers to effectively utilize ML348 in their studies of LYPLA1 biology.

References

- 1. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Gene - LYPLA1 [maayanlab.cloud]

- 4. LYPLA1 - Wikipedia [en.wikipedia.org]

- 5. sinobiological.com [sinobiological.com]

- 6. genecards.org [genecards.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ML 348 | Hydrolase Inhibitors: R&D Systems [rndsystems.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML348 and Protein Palmitoylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein palmitoylation is a reversible post-translational lipid modification crucial for regulating protein localization, stability, and function. This dynamic process, governed by a balance between palmitoyl acyltransferases (PATs) and depalmitoylating enzymes, plays a pivotal role in numerous cellular signaling pathways. Dysregulation of protein palmitoylation is increasingly implicated in the pathophysiology of various diseases, including cancer and neurological disorders, making the enzymes involved attractive therapeutic targets. This guide provides a comprehensive technical overview of ML348, a selective inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1), and its utility in studying protein palmitoylation.

ML348: A Selective Inhibitor of LYPLA1/APT1

ML348 is a potent, selective, and reversible inhibitor of LYPLA1/APT1, an enzyme responsible for removing palmitate from specific protein substrates.[1] Its selectivity for LYPLA1 over the closely related isoform LYPLA2 makes it a valuable chemical tool for dissecting the specific roles of LYPLA1 in cellular processes.

Quantitative Data for ML348

The inhibitory potency and selectivity of ML348 have been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data for ML348.

| Target Enzyme | Assay Type | Parameter | Value | Reference |

| LYPLA1/APT1 | Gel-based competitive-ABPP | IC50 | 210 nM | |

| LYPLA1/APT1 | Not Specified | Ki | 280 nM | [1] |

| LYPLA2/APT2 | Gel-based competitive-ABPP | IC50 | >3000 nM | [2] |

| LYPLA2/APT2 | Not Specified | Ki | >10 µM | [1] |

The Protein Palmitoylation Cycle

Protein palmitoylation is a dynamic cycle involving the addition and removal of palmitate from cysteine residues of substrate proteins. This cycle is critical for the regulation of signaling proteins, such as members of the Ras superfamily.

Signaling Pathways Modulated by Protein Palmitoylation

The reversible nature of palmitoylation allows for tight spatial and temporal control of signaling pathways. Inhibition of LYPLA1/APT1 by ML348 can therefore have significant effects on these pathways by increasing the palmitoylation status of key signaling proteins.

Ras Signaling

The localization and function of Ras GTPases, central regulators of cell proliferation and survival, are critically dependent on palmitoylation.[3][4] Depalmitoylation by APT1 is a key step in the recycling of Ras proteins from the plasma membrane back to the Golgi apparatus.[5]

EGFR Signaling

The epidermal growth factor receptor (EGFR) is another key signaling molecule whose activity is modulated by palmitoylation.[6][7][8][9] Palmitoylation of EGFR has been shown to be crucial for its dimerization, activation, and downstream signaling.[6][10]

Experimental Protocols

Acyl-Biotin Exchange (ABE) Assay

The ABE assay is a widely used method to detect and quantify protein palmitoylation.[11][12] The protocol involves three main steps: blocking of free thiols, cleavage of palmitate-cysteine thioester bonds, and biotinylation of the newly exposed thiols for detection.[11]

Materials:

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100)

-

N-ethylmaleimide (NEM)

-

Hydroxylamine (HAM)

-

Biotin-BMCC or similar thiol-reactive biotinylating reagent

-

Streptavidin-agarose beads

-

Protease inhibitors

Protocol:

-

Lyse cells or tissues in lysis buffer containing protease inhibitors and 25 mM NEM to block free cysteine residues. Incubate for 1 hour at 4°C.

-

Precipitate proteins (e.g., with chloroform/methanol) to remove excess NEM.

-

Resuspend the protein pellet in a buffer containing 1 M hydroxylamine (pH 7.4) to cleave the thioester linkage between palmitate and cysteine. As a negative control, treat a parallel sample with 1 M Tris-HCl (pH 7.4). Incubate for 1 hour at room temperature.

-

Precipitate the proteins again to remove hydroxylamine.

-

Resuspend the protein pellet in a buffer containing a thiol-reactive biotinylating reagent (e.g., Biotin-BMCC) to label the newly exposed cysteine residues. Incubate for 1 hour at room temperature.

-

Capture the biotinylated proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins and analyze by western blotting with an antibody against the protein of interest.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the potency and selectivity of enzyme inhibitors in a complex proteome.[13][14] This method utilizes an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes.

Materials:

-

Cell or tissue lysate

-

ML348 or other test inhibitors

-

Activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

-

SDS-PAGE gels

-

In-gel fluorescence scanner

Protocol:

-

Prepare a soluble proteome from cells or tissues of interest.

-

Pre-incubate aliquots of the proteome with varying concentrations of the inhibitor (e.g., ML348) for a defined period (e.g., 30 minutes at 37°C). Include a vehicle control (e.g., DMSO).

-

Add the activity-based probe (e.g., FP-Rh) to each reaction and incubate for a specific time (e.g., 30 minutes at 25°C).

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of an effective inhibitor.

-

Quantify the band intensities to determine the IC50 value of the inhibitor.

Fluorescence Polarization-Based Competitive ABPP

This high-throughput screening adaptation of competitive ABPP measures the change in fluorescence polarization of an ABP upon binding to its target enzyme.[15][16] Small, unbound fluorescent probes tumble rapidly in solution, resulting in low polarization of emitted light.[16] When bound to a larger protein, the probe's rotation is slowed, leading to an increase in fluorescence polarization.[16]

Protocol:

-

In a multi-well plate, add the cell lysate containing the target enzyme.

-

Add varying concentrations of the test inhibitor (e.g., ML348).

-

Add a constant, low concentration of a fluorescently labeled ABP.

-

Incubate to allow for competitive binding.

-

Measure fluorescence polarization using a plate reader. A potent inhibitor will displace the fluorescent probe from the enzyme, resulting in a decrease in fluorescence polarization.

-

Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50.

Conclusion

ML348 is a critical tool for investigating the roles of LYPLA1/APT1-mediated depalmitoylation in health and disease. Its high selectivity and well-characterized inhibitory activity make it an invaluable reagent for cell biologists, biochemists, and drug discovery scientists. By employing the experimental approaches detailed in this guide, researchers can further elucidate the complex regulatory networks governed by dynamic protein palmitoylation and explore the therapeutic potential of targeting this fundamental cellular process.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ras GTPase - Wikipedia [en.wikipedia.org]

- 4. welisa.uni-rostock.de [welisa.uni-rostock.de]

- 5. Palmitoylation and depalmitoylation dynamics at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of DHHC20-Mediated EGFR Palmitoylation Creates a Dependence on EGFR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) [jove.com]

- 12. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Fluorescence Polarization Activity-Based Protein Profiling Assay in the Discovery of Potent, Selective Inhibitors for Human Nonlysosomal Glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

ML348: A Technical Guide to its Target, Acyl-Protein Thioesterase 1 (APT1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML348 is a potent and selective small-molecule inhibitor of Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1). APT1 is a critical enzyme in the post-translational modification process of S-palmitoylation, a reversible lipid modification that governs the subcellular localization, trafficking, and function of numerous proteins. By inhibiting APT1-mediated depalmitoylation, ML348 serves as a powerful chemical probe to investigate the dynamics of protein palmitoylation and has emerged as a potential therapeutic agent in various disease contexts, including Huntington's disease and certain cancers. This technical guide provides an in-depth overview of ML348's target protein, its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

The Target Protein: Acyl-Protein Thioesterase 1 (APT1)

APT1 is a serine hydrolase that catalyzes the removal of palmitate groups from cysteine residues of substrate proteins. This process, known as depalmitoylation, is the reverse of protein palmitoylation, which is mediated by a family of enzymes called palmitoyl-acyl transferases (PATs). The dynamic interplay between PATs and APTs, often referred to as the palmitoylation cycle, is crucial for the precise control of protein function.[1]

APT1's substrates are diverse and include key signaling proteins such as members of the Ras superfamily of small GTPases (e.g., NRAS) and G-protein alpha subunits.[2][3] By removing the lipid anchor, APT1 can modulate the association of these proteins with cellular membranes, thereby influencing their downstream signaling cascades.[3][4]

ML348: A Selective and Reversible Inhibitor of APT1

ML348 was identified through high-throughput screening as a selective and reversible inhibitor of APT1.[5] Its selectivity for APT1 over its close homolog, Acyl-Protein Thioesterase 2 (APT2), makes it a valuable tool for dissecting the specific roles of these two enzymes.[5] The mechanism of inhibition is competitive, with ML348 binding to the active site of APT1 and preventing substrate access.[6]

Quantitative Data

The potency and selectivity of ML348 have been characterized across various studies. The following tables summarize the key quantitative data for ML348's activity against APT1 and its selectivity over APT2.

Table 1: In Vitro Potency of ML348 against APT1

| Parameter | Value | Reference |

| IC50 | 210 nM | [5] |

| Ki | 280 nM | [5] |

Table 2: Selectivity of ML348 for APT1 over APT2

| Target | IC50 / Ki | Selectivity (fold) | Reference |

| APT1 | 210 nM (IC50) | >47 | [5] |

| APT2 | >10 µM (IC50) | [5] |

Signaling Pathway: APT1-Mediated Depalmitoylation

APT1 plays a pivotal role in regulating signaling pathways that are dependent on the membrane localization of palmitoylated proteins. The following diagram illustrates the central role of APT1 in the palmitoylation cycle and its impact on downstream signaling, using NRAS as an example.

Caption: APT1-mediated depalmitoylation cycle of NRAS.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ML348 and its effects on APT1.

Competitive Activity-Based Protein Profiling (ABPP) Assay

This assay is used to determine the potency and selectivity of ML348 by measuring its ability to compete with a broad-spectrum serine hydrolase probe for binding to APT1 in a complex proteome.[6][7]

Materials:

-

HEK293T cell lysate (or other suitable proteome source)

-

ML348 (various concentrations)

-

Fluorophosphonate-rhodamine (FP-Rh) probe (or similar activity-based probe)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Protocol:

-

Proteome Preparation: Prepare a soluble proteome fraction from HEK293T cells by sonication or dounce homogenization in a suitable buffer (e.g., PBS) followed by ultracentrifugation. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 50 µg) with varying concentrations of ML348 (e.g., from 1 nM to 100 µM) or DMSO as a vehicle control for 30 minutes at room temperature.

-

Probe Labeling: Add the FP-Rh probe to a final concentration of 1 µM to each reaction and incubate for another 30 minutes at room temperature.

-

Quenching and SDS-PAGE: Quench the labeling reaction by adding 2x Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Fluorescence Scanning: Visualize the labeled serine hydrolases by scanning the gel using a fluorescence scanner (e.g., Typhoon FLA 9000) with appropriate excitation and emission wavelengths for rhodamine.

-

Data Analysis: Quantify the fluorescence intensity of the band corresponding to APT1. Plot the percentage of inhibition against the logarithm of the ML348 concentration and fit the data to a dose-response curve to determine the IC50 value.

In Situ Cellular Assay for Palmitoylation Status

This assay assesses the effect of ML348 on the palmitoylation status of a specific protein in cultured cells. The Acyl-Biotin Exchange (ABE) method is commonly used.[8]

Materials:

-

Cultured cells (e.g., HEK293T cells expressing a tagged protein of interest)

-

ML348

-

Lysis buffer

-

N-ethylmaleimide (NEM)

-

Hydroxylamine (HAM)

-

Biotin-HPDP

-

Streptavidin-agarose beads

-

Western blotting reagents

Protocol:

-

Cell Treatment: Treat cultured cells with the desired concentration of ML348 or DMSO for a specified time (e.g., 4 hours).

-

Cell Lysis and Thiol Blocking: Lyse the cells in a buffer containing NEM to block free cysteine residues.

-

Thioester Cleavage: Treat the lysate with HAM to specifically cleave palmitoyl-cysteine thioester bonds. A parallel sample treated with a control buffer (e.g., Tris) instead of HAM serves as a negative control.

-

Biotinylation: Label the newly exposed cysteine residues with Biotin-HPDP.

-

Affinity Purification: Capture the biotinylated (i.e., formerly palmitoylated) proteins using streptavidin-agarose beads.

-

Western Blot Analysis: Elute the captured proteins from the beads and analyze the abundance of the protein of interest by Western blotting using a specific antibody. An increase in the signal in the ML348-treated, HAM-positive sample compared to the control indicates an accumulation of the palmitoylated protein.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of ML348 on a specific cellular process regulated by protein palmitoylation.

Caption: General experimental workflow for studying ML348.

Conclusion

ML348 is an indispensable tool for the study of protein S-palmitoylation. Its high potency and selectivity for APT1 allow for the precise dissection of this enzyme's role in a multitude of cellular processes. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the dynamic regulation of protein function by palmitoylation and the potential of APT1 inhibitors like ML348 as novel therapeutic agents. As our understanding of the "palmitoylome" expands, the utility of ML348 in uncovering new biological insights and therapeutic opportunities will undoubtedly continue to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibition of APT1 affects Ras localization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]

ML348: A Technical Guide to its Role as a Selective Inhibitor of Acyl-Protein Thioesterase 1 (APT1) in Depalmitoylation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein S-palmitoylation is a reversible lipid post-translational modification crucial for regulating protein trafficking, localization, and function.[1][2][3] The dynamic nature of this process is controlled by the interplay between protein acyltransferases (PATs) that add palmitate and acyl-protein thioesterases (APTs) that remove it.[1][2] ML348 is a potent, selective, and reversible small-molecule inhibitor of acyl-protein thioesterase 1 (APT1), also known as lysophospholipase 1 (LYPLA1).[4][5] With high selectivity for APT1 over its isoform APT2 (LYPLA2), ML348 has emerged as an invaluable chemical probe for dissecting the specific roles of APT1 in cellular signaling and disease.[1][6][7] This document provides a comprehensive technical overview of ML348, including its mechanism of action, quantitative inhibitory data, its impact on signaling pathways, and detailed experimental protocols for its use.

Introduction: The Dynamic Palmitoylation Cycle

S-palmitoylation involves the attachment of a 16-carbon palmitic acid to cysteine residues via a thioester linkage.[8] This modification increases protein hydrophobicity, promoting membrane association and regulating protein-protein interactions.[2][8] Unlike more stable lipid modifications, the thioester bond of palmitoylation can be readily hydrolyzed by acyl-protein thioesterases, allowing for a dynamic cycle of palmitoylation and depalmitoylation. This cycle is critical for the proper trafficking and signaling of numerous proteins, including Ras GTPases and G-proteins.[1][2][9]

The enzymes APT1 and APT2 are key cytosolic depalmitoylases.[1][10] While they share significant sequence identity, they exhibit distinct substrate specificities, suggesting unique functional roles.[1] The development of isoform-selective inhibitors like ML348 (for APT1) and ML349 (for APT2) has been instrumental in deconvoluting their individual contributions to cellular processes.[1][11]

ML348: Mechanism and Selectivity

ML348 is a piperazine amide-based compound that acts as a potent and reversible competitive inhibitor of APT1.[1][4]

Mechanism of Action

High-resolution co-crystal structures of human APT1 in complex with ML348 reveal that the inhibitor binds within the enzyme's active site.[1][11] Surprisingly, ML348 does not form direct hydrogen bonds with the catalytic triad (Ser-His-Asp). Instead, it occludes substrate access to these residues and coordinates with structural water molecules within the active site.[1][11] The inhibitor occupies a putative acyl-binding channel, and its selectivity for APT1 over APT2 is dictated by subtle differences in the residues and loop conformations that line this channel.[1][11]

Quantitative Inhibitory Profile

ML348 demonstrates potent inhibition of APT1 with high selectivity over APT2.

| Target Enzyme | Inhibitor | Assay Type | Potency (IC₅₀) | Potency (Kᵢ) | Reference(s) |

| APT1 / LYPLA1 | ML348 | Biochemical | 210 nM | 280 nM | [4][6][7] |

| APT2 / LYPLA2 | ML348 | Biochemical | >3 µM | >10 µM | [6][7][12] |

Role in Modulating Cellular Processes and Signaling

By preventing APT1-mediated depalmitoylation, ML348 effectively increases the steady-state levels of palmitoylation on APT1 substrate proteins. This has profound effects on cellular function, particularly in the nervous system.

-

Huntington's Disease (HD): In mouse and human iPSC models of HD, ML348 treatment has been shown to restore the palmitoylation levels of key proteins.[6][13] This action rescues defects in the axonal transport of brain-derived neurotrophic factor (BDNF), restores synapse homeostasis, and reverses locomotor deficits and neuropathology.[6][13][14] ML348 efficiently crosses the blood-brain barrier, making it a valuable tool for in vivo studies of neurodegenerative diseases.[6][13]

-

Synaptic Plasticity: Inhibition of APT1 by ML348 in hippocampal neurons leads to an increase in the palmitoylation levels of postsynaptic density proteins like PSD-95 and glutamate receptors (GluA1, GluA2).[15] This enhances the membrane surface expression of these receptors and results in a significant increase in miniature excitatory postsynaptic current (mEPSC) amplitude and frequency, indicating that APT1-mediated depalmitoylation is a key regulator of synaptic strength.[15]

-

Ras Signaling: While the depalmitoylation of Ras proteins is a known regulatory mechanism, studies in NRAS mutant melanoma cells showed that selective inhibition of APT1 with ML348 did not produce significant biological effects on cell viability or downstream signaling.[9][16] This suggests that in this context, APT2 or other thioesterases may play a more dominant role, or that dual inhibition of APT1 and APT2 is required to impact Ras trafficking.[9][16]

Key Experimental Methodologies

The following section details common experimental protocols used to characterize the activity and effects of ML348.

Acyl-Biotin Exchange (ABE) Assay for Measuring Protein Palmitoylation

The ABE assay is a widely used method to specifically label and quantify palmitoylated proteins.[13] The workflow below outlines the key steps to assess changes in protein palmitoylation after ML348 treatment.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Thioester Cleavage:

-

Precipitate proteins (e.g., using chloroform/methanol) to remove excess NEM.

-

Resuspend the protein pellet. Split each sample into two equal aliquots.

-

Treat one aliquot with 0.5 M hydroxylamine (HAM) at pH 7.2 to specifically cleave thioester bonds.

-

Treat the other aliquot with 0.5 M Tris at pH 7.2 as a negative control. Incubate overnight at room temperature.[17]

-

-

Biotinylation of Cysteines:

-

Following HAM treatment, label the newly exposed thiol groups by incubating with a thiol-reactive biotinylating agent, such as HPDP-biotin.

-

-

Affinity Capture and Analysis:

-

Capture biotinylated proteins using streptavidin-coated agarose beads.[13]

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and immunoblotting with an antibody against the protein of interest to determine the change in its palmitoylation status.

-

In Vitro Depalmitoylation Assay

This assay measures the enzymatic activity of purified APT1 and its inhibition by ML348 using a fluorogenic substrate.

Protocol:

-

Reagents:

-

Procedure (384-well plate format):

-

Prepare serial dilutions of ML348 in DMSO.

-

In a black, clear-bottom 384-well plate, add purified APT1 (e.g., 50-150 nM final concentration) to the assay buffer.[18]

-

Add ML348 dilutions or DMSO (control) to the enzyme mix and pre-incubate for 20-30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., 5 µM DPP-2 final concentration).[18]

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds) at the appropriate excitation/emission wavelengths (e.g., λex 490 nm, λem 545 nm for DPP-2).[18]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition against the logarithm of the ML348 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity and target engagement of inhibitors in a complex biological system (e.g., cell lysate, live cells, or in vivo).[19][20]

Protocol Overview (In Situ Competitive ABPP):

-

Cell Treatment: Incubate cultured cells (e.g., HEK293T) with varying concentrations of ML348 or DMSO for a defined period (e.g., 3 hours).[4][19]

-

Probe Labeling: Add a cell-permeable, broad-spectrum serine hydrolase activity-based probe (e.g., an alkyne-functionalized probe) to the cells and incubate.[19] This probe will covalently label the active site of accessible serine hydrolases.

-

Lysis and Ligation: Harvest and lyse the cells. Using click chemistry, ligate a reporter tag (e.g., Rhodamine-azide or Biotin-azide) to the alkyne-functionalized probe now attached to the enzymes.

-

Analysis:

-

Gel-Based: Separate the proteome by SDS-PAGE and visualize labeled proteins using in-gel fluorescence scanning. Inhibition of a target enzyme by ML348 will result in a decrease in the fluorescence intensity of the corresponding band.[20]

-

Mass Spectrometry-Based (ABPP-SILAC): For comprehensive selectivity profiling, use Stable Isotope Labeling with Amino acids in Cell culture (SILAC). Compare the ratios of "heavy" (DMSO-treated) to "light" (ML348-treated) labeled peptides to quantify the inhibition of numerous serine hydrolases across the proteome.[19][20]

-

Applications and Future Directions

ML348 is a cornerstone tool for studying the biological functions of APT1. Its primary applications include:

-

Target Validation: Confirming the role of APT1 in specific signaling pathways and disease models.

-

Substrate Discovery: Aiding in the identification of novel protein substrates for APT1.

-

Therapeutic Development: Serving as a lead compound and pharmacological benchmark for the development of therapeutics targeting diseases with dysregulated palmitoylation, such as Huntington's disease and certain cancers.

The continued use of ML348 in conjunction with advanced proteomic and imaging techniques will further illuminate the nuanced roles of APT1-mediated depalmitoylation in health and disease, paving the way for new therapeutic strategies.

References

- 1. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Depalmitoylation by Palmitoyl-Protein Thioesterase 1 in Neuronal Health and Degeneration [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A Fluorescence-Based Assay to Monitor Autopalmitoylation of zDHHC Proteins Applicable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein depalmitoylases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rndsystems.com [rndsystems.com]

- 13. Increasing brain palmitoylation rescues behavior and neuropathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jneurosci.org [jneurosci.org]

- 16. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro depalmitoylation assay [protocols.io]

- 18. Measuring S-depalmitoylation activity in vitro and in live cells with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Selectivity of ML348 for Acyl-Protein Thioesterase 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular basis for the selective inhibition of Acyl-Protein Thioesterase 1 (APT1) by the small molecule inhibitor, ML348. By delving into the structural biology, biochemical data, and key experimental methodologies, this document provides a comprehensive resource for professionals working in drug discovery and chemical biology.

Introduction to APT1 and the Significance of Selective Inhibition

Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1), is a serine hydrolase responsible for depalmitoylation, a crucial post-translational modification that regulates the localization, trafficking, and signaling of numerous proteins.[1] This reversible lipid modification, where a 16-carbon palmitate is removed from a cysteine residue, is critical for the function of key signaling proteins like Ras, Wnt, and G-proteins.[1][2] The dynamic cycle of palmitoylation and depalmitoylation, governed by protein acyl transferases (PATs) and acyl-protein thioesterases (APTs), respectively, ensures the precise spatial and temporal control of protein function.[3][4]

Given its role in modulating oncogenic signaling pathways, such as the Ras-MAPK pathway, APT1 has emerged as a promising therapeutic target.[1][2][5] However, the existence of a closely related isoform, APT2 (LYPLA2), which shares a high degree of sequence identity with APT1, has posed a significant challenge for developing selective inhibitors.[3][6] The discovery of ML348 as a potent and selective inhibitor of APT1 has provided a valuable chemical tool to dissect the specific biological roles of APT1 and to explore its therapeutic potential.[3][7]

Quantitative Analysis of ML348 Selectivity

The selectivity of ML348 for APT1 over APT2 is a cornerstone of its utility as a chemical probe. This selectivity has been quantified through various biochemical and biophysical assays, with the key data summarized below.

| Inhibitor | Target | Ki (nM) [3] | IC50 (nM) | Thermal Shift (ΔTm in °C) [3] |

| ML348 | APT1 | 200-300 | 144 (in vitro against LYPLA2)[8] | ~3.5 - 3.7 |

| ML348 | APT2 | >12,500 | >12,500 | No significant shift |

| ML349 | APT1 | >30,000 | >12,500 | No significant shift |

| ML349 | APT2 | 200-300 | Not specified | ~3.5 - 3.7 |

| Palmostatin B | APT1/APT2 | Not specified | Not specified | Not specified |

Note: Palmostatin B is a dual inhibitor of APT1 and APT2 and is often used as a reference compound.[5][9] ML349 is a selective inhibitor for APT2 and serves as a crucial control to demonstrate isoform-specific effects.[3][7]

The Molecular Basis of ML348's Selectivity for APT1

High-resolution co-crystal structures of ML348 bound to APT1 and its counterpart, ML349 bound to APT2, have revealed the subtle yet critical structural differences that govern their remarkable isoform selectivity.[3][4]

Despite the nearly identical overall backbone structures of APT1 and APT2, ML348 and ML349 adopt distinct conformations within the respective active sites.[3] In APT1, ML348 is positioned directly above the catalytic triad (Ser122, His210, Asp178), effectively blocking substrate access.[3][4] The trifluoromethyl group of ML348 makes hydrophobic contacts with residues such as Leu30, Leu176, and the "gatekeeper" residue Ile75.[3]

In contrast, in APT2, the sulfonyl group of the selective inhibitor ML349 engages in a hydrogen bond network with water molecules, which in turn interact with the catalytic triad and the oxyanion hole.[3] This indirect interaction is a key feature of ML349's binding to APT2.

Reciprocal mutagenesis studies have identified several residues in the β5-α2 loop and the G3 helix as critical determinants of inhibitor selectivity.[3][7] These residues create a distinct hydrophobic channel adjacent to the catalytic triad, and subtle differences in the shape and flexibility of this channel between APT1 and APT2 are exploited by ML348 and ML349 to achieve their selectivity.[3]

Experimental Protocols

The characterization of ML348's selectivity relies on a suite of robust experimental techniques. Detailed methodologies for key assays are provided below.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to assess the potency and selectivity of inhibitors in a complex proteome.

Objective: To determine the ability of ML348 to inhibit the binding of a broad-spectrum serine hydrolase probe to APT1.

Materials:

-

Mouse brain lysate (or other suitable proteome source)

-

ML348 (test inhibitor)

-

Fluorophosphonate-rhodamine (FP-Rh) or similar broad-spectrum serine hydrolase activity-based probe[8]

-

SDS-PAGE gels

-

Fluorescence gel scanner

Protocol:

-

Pre-incubate aliquots of the proteome lysate with varying concentrations of ML348 (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Add the activity-based probe (e.g., FP-Rh) to each reaction and incubate for a further specified time to allow for covalent labeling of active serine hydrolases.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled serine hydrolases using a fluorescence gel scanner.

-

Inhibition of probe labeling at the molecular weight corresponding to APT1 indicates target engagement by ML348. The intensity of the band is quantified to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This assay measures the binding of a fluorescently labeled ligand to a protein in solution and can be used in a competition format to determine the affinity of an unlabeled inhibitor.

Objective: To quantify the binding affinity (Ki) of ML348 for APT1.

Materials:

-

Purified recombinant APT1 protein

-

A fluorescently labeled probe that binds to the APT1 active site (e.g., a fluorescent derivative of a known APT inhibitor)

-

ML348

-

Assay buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

-

384-well black microplates

-

A microplate reader capable of measuring fluorescence polarization

Protocol:

-

To each well of the microplate, add a fixed concentration of the fluorescent probe and purified APT1 protein.

-

Add varying concentrations of ML348 (or DMSO control).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization of each well using the plate reader.

-

The displacement of the fluorescent probe by ML348 will result in a decrease in the fluorescence polarization signal.

-

Plot the change in fluorescence polarization against the concentration of ML348 and fit the data to a suitable binding model to determine the IC50, from which the Ki can be calculated.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[11]

Objective: To confirm that ML348 binds to and stabilizes APT1 in intact cells.

Materials:

-

Cultured cells expressing APT1

-

ML348

-

Lysis buffer

-

PCR tubes or 96-well PCR plates

-

Thermocycler

-

Western blotting reagents and antibodies against APT1

Protocol:

-

Treat cultured cells with ML348 or a vehicle control (DMSO) for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes or a 96-well plate.

-

Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes).[11]

-

Lyse the cells to release the soluble proteins.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble APT1 in each sample by Western blotting.

-

Binding of ML348 will stabilize APT1, leading to a higher amount of soluble protein at elevated temperatures compared to the control. The data is used to generate a melting curve, and the shift in the melting temperature (Tm) is determined.[3]

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to ML348 and APT1.

Caption: Role of APT1 in the Ras palmitoylation cycle and its inhibition by ML348.

Caption: A simplified workflow for competitive activity-based protein profiling (ABPP).

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion and Future Directions

ML348 stands out as a highly selective and potent inhibitor of APT1, providing an invaluable tool for the scientific community. The detailed understanding of its mechanism of action, rooted in the subtle structural differences between APT1 and APT2, offers a blueprint for the rational design of next-generation inhibitors with improved properties. The experimental protocols outlined in this guide provide a solid foundation for researchers aiming to utilize ML348 in their studies or to discover novel modulators of protein palmitoylation.

Future research will likely focus on leveraging ML348 to further elucidate the diverse biological functions of APT1 in various physiological and pathological contexts. Moreover, the structural insights gained from the APT1-ML348 complex will continue to guide medicinal chemistry efforts to develop drug candidates targeting APT1 for the treatment of cancers and other diseases driven by aberrant protein palmitoylation.

References

- 1. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial-Derived APT1-Mediated Macrophage-Endothelial Cell Interactions Participate in the Development of Atherosclerosis by Regulating the Ras/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism for Isoform-Selective Inhibition of Acyl Protein Thioesterases 1 and 2 (APT1 and APT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

ML348: A Technical Guide to a Potent and Selective Acyl-Protein Thioesterase 1 (APT1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML348, also known as GNF-Pf-1127, is a potent, selective, and reversible small molecule inhibitor of acyl-protein thioesterase 1 (APT1), also referred to as lysophospholipase 1 (LYPLA1).[1][2] This enzyme plays a critical role in the post-translational modification of proteins through the removal of palmitate groups from cysteine residues, a process known as depalmitoylation. The dynamic cycle of protein palmitoylation and depalmitoylation is essential for regulating the subcellular localization, trafficking, and signaling functions of numerous proteins, including the oncoprotein Ras.[3][4] By inhibiting APT1, ML348 offers a valuable chemical tool to probe the intricate roles of protein palmitoylation in cellular physiology and disease, with therapeutic potential in areas such as neurodegenerative disorders and cancer.[1][3]

Chemical Structure and Properties

ML348 is chemically defined as N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-furanylcarbonyl)-1-piperazineacetamide.[5] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers for ML348

| Identifier | Value |

| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-furanylcarbonyl)-1-piperazineacetamide |

| CAS Number | 899713-86-1[5] |

| Molecular Formula | C₁₈H₁₇ClF₃N₃O₃[5] |

| Molecular Weight | 415.8 g/mol [5] |

| SMILES | C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CO3[5] |

| InChI Key | OXKNHBBDOIMFFQ-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Properties of ML348

| Property | Value |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | DMSO: ≥25 mg/mLDMF: 30 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): <1 µM |

| Storage | Store at -20°C for up to 3 years (as a solid) |

Pharmacological Properties

ML348 is a highly selective inhibitor of APT1, demonstrating significantly less activity against the related enzyme acyl-protein thioesterase 2 (APT2) and a broad panel of other serine hydrolases.[3] This selectivity makes it a superior tool for dissecting the specific functions of APT1.

Table 3: Pharmacological Data for ML348

| Parameter | Value | Target |

| IC₅₀ | 210 nM[6] | Human APT1/LYPLA1 |

| Kᵢ | 280 nM | Human APT1/LYPLA1 |

| Selectivity | >14-fold vs. APT2/LYPLA2 (IC₅₀ > 3 µM)[3] |

Mechanism of Action and Signaling Pathways

ML348 exerts its effects by inhibiting the enzymatic activity of APT1. APT1 is a key regulator of the dynamic S-palmitoylation cycle, which controls the membrane association and signaling of a variety of proteins, most notably the Ras family of small GTPases.

The S-Palmitoylation Cycle and Ras Signaling

S-palmitoylation is a reversible lipid modification that anchors proteins to cellular membranes. For Ras proteins, this process is critical for their proper localization to the plasma membrane, where they can engage with downstream effector proteins to initiate signaling cascades, such as the RAF-MEK-ERK pathway, which is pivotal in cell proliferation, differentiation, and survival.[3][4]

The dynamic nature of this process is governed by the balanced activities of protein acyltransferases (PATs), which add palmitate groups, and acyl-protein thioesterases (APTs), which remove them. APT1 is a primary depalmitoylating enzyme for Ras. By inhibiting APT1, ML348 increases the palmitoylation state of Ras, thereby altering its subcellular localization and signaling output.[2]

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful method to assess the potency and selectivity of enzyme inhibitors in a complex biological sample. The following is a generalized protocol for evaluating ML348's inhibition of APT1.

Methodology:

-

Proteome Preparation: Prepare a cell lysate (e.g., from HEK293T cells) containing active APT1.

-